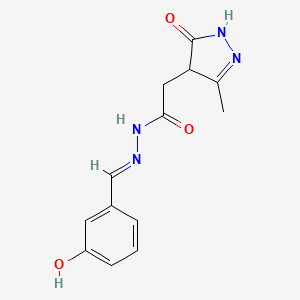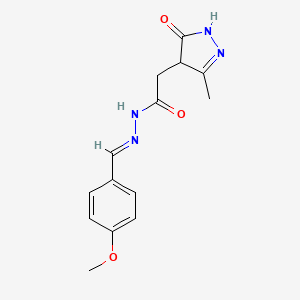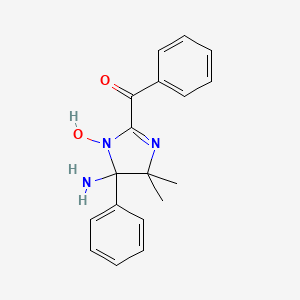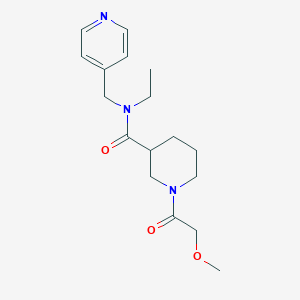![molecular formula C22H30N4O B3897558 N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897558.png)
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine
Vue d'ensemble
Description
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of this compound. This compound is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. The inhibition of this compound by this compound leads to the activation of various signaling pathways such as Wnt signaling, which plays a crucial role in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. It has been shown to have inhibitory effects on this compound, which leads to the activation of various signaling pathways such as Wnt signaling. The activation of Wnt signaling has been linked to various physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its high purity and high yield, which allows for accurate and reproducible results. Additionally, its inhibitory effects on this compound make it a valuable tool in studying various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
The future directions of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine include further studies to determine its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Additionally, the optimization of its synthesis method and the determination of its optimal dosage and administration will be crucial in its clinical development. Furthermore, the identification of its potential side effects and toxicity will be important in ensuring its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (this compound), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. The inhibition of this compound by this compound has been linked to potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-4-24(5-2)20-12-10-19(11-13-20)18-23-26-16-14-25(15-17-26)21-8-6-7-9-22(21)27-3/h6-13,18H,4-5,14-17H2,1-3H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAXDDYILJZRM-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)


![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-methoxy-4-methylpentan-2-amine](/img/structure/B3897508.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897520.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897524.png)
![1-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}piperidine](/img/structure/B3897528.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897530.png)
![[2-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B3897534.png)

![4-{[4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B3897550.png)

![(1S*,6R*)-9-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3897574.png)
